An In-depth Technical Guide to 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
An In-depth Technical Guide to 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol, a heterocyclic compound of significant interest in medicinal chemistry. Benzimidazoles are a well-known class of compounds with a wide range of pharmacological activities, making them a "privileged scaffold" in drug design.[1][2] This document details the compound's chemical identity, physicochemical properties, and established methods for its synthesis and purification. Furthermore, it delves into the analytical techniques for structural elucidation and characterization. A key focus is placed on its biological activities and potential mechanisms of action, highlighting its relevance to drug discovery and development. This guide is intended to be a valuable resource for researchers actively engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole core, formed by the fusion of benzene and imidazole rings, is a structural motif found in numerous biologically active compounds.[3][4] Its versatility allows for a wide range of chemical modifications, leading to a diverse array of pharmacological properties including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[5][6][7] The ability of the benzimidazole scaffold to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions allows for effective binding to various biological macromolecules.[1] This has led to the development of several FDA-approved drugs containing this core structure.[1] The compound 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol, with its amino and phenol functional groups, presents a promising candidate for further investigation and development within this important class of molecules.
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of a compound is crucial for its application in research and development.
| Property | Value | Source |
| IUPAC Name | 4-(5-Amino-1H-benzoimidazol-2-yl)phenol | N/A |
| Synonyms | 4-(5-amino-1H-1,3-benzodiazol-2-yl)phenol | [8] |
| CAS Number | 893611-77-3 | [8] |
| Molecular Formula | C₁₃H₁₁N₃O | [9] |
| Molecular Weight | 225.25 g/mol | N/A |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 287 °C | |
| Solubility | Soluble in organic solvents like DMSO and ethanol. | [10][11] |
| pKa | (Predicted) Basic pKa ~4.5 (imidazole N), ~3.5 (amino group); Acidic pKa ~9.5 (phenol) | N/A |
Note: Some properties are predicted based on the structure and data for similar compounds and should be confirmed experimentally.
Synthesis and Purification
The synthesis of 2-substituted benzimidazoles, such as 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol, is typically achieved through the condensation of an o-phenylenediamine derivative with a carboxylic acid or an aldehyde.[10][12]
Conceptual Synthetic Workflow:
Caption: General workflow for the synthesis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol.
Detailed Experimental Protocol (Phillips Condensation Method):
This protocol is a representative example and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2,4-triaminobenzene dihydrochloride (1 equivalent) and 4-hydroxybenzoic acid (1 equivalent).
-
Acid Catalyst: Add polyphosphoric acid (PPA) or 4M hydrochloric acid as the condensing agent and solvent. The use of an acidic catalyst is crucial for promoting the cyclization reaction.[11]
-
Heating: Heat the reaction mixture to reflux (typically 120-180°C) for several hours (e.g., 4-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic mixture with a base, such as a concentrated ammonium hydroxide solution or sodium bicarbonate, until a precipitate forms.
-
Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with water.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[10]
Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed by the analytical methods described in the following section.
Structural Elucidation and Characterization
Confirming the chemical structure and purity of the synthesized 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol is paramount. A combination of spectroscopic techniques is employed for this purpose.[13]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. Singlets for the amino (-NH₂) and phenolic (-OH) protons, which are exchangeable with D₂O. A broad singlet for the imidazole N-H proton. |
| ¹³C NMR | Resonances corresponding to the aromatic carbons, with the carbon attached to the hydroxyl group appearing at a lower field. The C2 carbon of the benzimidazole ring will also be a key signal. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should be observed at m/z corresponding to the molecular weight of the compound. |
| FT-IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine and imidazole), O-H stretching (phenol), C=N stretching (imidazole), and aromatic C-H and C=C stretching. |
| High-Performance Liquid Chromatography (HPLC) | A single sharp peak indicates a high degree of purity. |
Note: The exact chemical shifts and fragmentation patterns will depend on the solvent and the specific instrument used.[13]
Mechanism of Action and Biological Activity
Benzimidazole derivatives are known to exert their biological effects through various mechanisms, including the inhibition of enzymes and interference with protein-protein interactions.[14] The presence of the phenol and amino groups on 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol suggests it may engage in specific hydrogen bonding interactions with biological targets. Phenolic compounds are known for their ability to denature proteins and act as antiseptics.[15][16]
Potential Signaling Pathway Involvement:
While specific studies on 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol are emerging, related benzimidazole structures have shown activity against various targets. For instance, some benzimidazole derivatives are known to inhibit kinases involved in cell signaling pathways. A derivative of vanillin, which shares a hydroxyphenyl moiety, has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[17]
Caption: Potential mechanism of action via inhibition of a kinase signaling cascade.
Known Biological Activities of Related Compounds:
-
Anticancer: Many benzimidazole derivatives exhibit potent anticancer activity by targeting various aspects of cancer cell biology, including microtubule formation and signaling pathways.[14]
-
Antimicrobial: The benzimidazole scaffold is present in several antimicrobial agents.[18]
-
Antioxidant: Phenolic compounds are well-known for their antioxidant properties.[19]
-
Enzyme Inhibition: Substituted benzimidazoles have been investigated as inhibitors of various enzymes, including α-glucosidase, which is relevant to diabetes.[20]
Experimental Protocol for In Vitro Anticancer Activity (MTT Assay):
-
Cell Culture: Plate cancer cells (e.g., a human colon cancer cell line) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Applications in Drug Discovery and Research
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol serves as a valuable scaffold for the development of new therapeutic agents. Its functional groups provide handles for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Potential Therapeutic Areas:
| Therapeutic Area | Rationale |
| Oncology | The benzimidazole core is a common feature in many anticancer agents.[14] |
| Infectious Diseases | Benzimidazoles have a proven track record as antimicrobial and anthelmintic drugs.[5][21] |
| Inflammatory Diseases | Some benzimidazole derivatives have demonstrated anti-inflammatory properties.[4] |
| Neurodegenerative Diseases | Research is ongoing into the potential of benzimidazoles in treating neurodegenerative disorders. |
Conclusion and Future Directions
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol is a promising heterocyclic compound with a chemical structure that suggests a wide range of potential biological activities. The synthetic routes are well-established, and the methods for its characterization are straightforward. Future research should focus on a comprehensive evaluation of its pharmacological profile, including its specific molecular targets and mechanisms of action. Structure-activity relationship (SAR) studies, involving the synthesis and testing of new derivatives, will be crucial for optimizing its therapeutic potential. Furthermore, investigations into its pharmacokinetic and toxicological properties will be necessary for its advancement as a potential drug candidate.
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